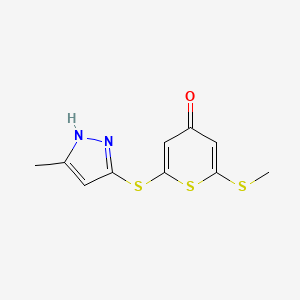
Thalidomide-5-(PEG4-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-(PEG4-acid) is a PROTAC (PROteolysis TArgeting Chimeras) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-acid) is synthesized by conjugating thalidomide with a PEG4 linker that terminates in a carboxylic acid group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG4-acid) are not detailed, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The compound is typically produced in reagent grade for research use only .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5-(PEG4-acid) undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Hydrolysis: Thalidomide itself undergoes spontaneous hydrolysis in aqueous solutions at physiological pH.
Common Reagents and Conditions:
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-(PEG4-acid) has a wide range of scientific research applications, including:
Wirkmechanismus
Thalidomide-5-(PEG4-acid) exerts its effects by acting as a PROTAC building block. It contains an E3 ligase ligand that binds to the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of target proteins. The PEG4 spacer improves the solubility and bioavailability of the compound, enhancing its effectiveness in biological systems .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness: Thalidomide-5-(PEG4-acid) is unique due to its incorporation of a PEG4 linker, which improves water solubility and facilitates the formation of stable amide bonds with primary amine groups. This makes it a valuable tool in the synthesis of PROTACs and other research applications .
Eigenschaften
Molekularformel |
C25H31N3O11 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |
InChI-Schlüssel |
CGPXOSBXEQUWRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)


